Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate
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Overview
Description
Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate is a chemical compound with the molecular formula C11H12N2O5 and a molecular weight of 252.22 g/mol . This compound is characterized by the presence of an ethyl ester group, a carbamoyl group, and a nitrophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate typically involves the reaction of 2-methyl-5-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products
Reduction: 2-methyl-5-aminophenylcarbamoylformate.
Hydrolysis: 2-methyl-5-nitrophenylcarbamoylformic acid.
Coupling: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate is utilized in diverse scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-5-nitrophenylcarbamate: Similar structure but lacks the formate group.
Methyl 2-methyl-5-nitrophenylcarbamoylformate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate is unique due to the presence of both an ethyl ester and a carbamoyl group, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(2-methyl-5-nitroanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-9-6-8(13(16)17)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMZRMFHPXLTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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